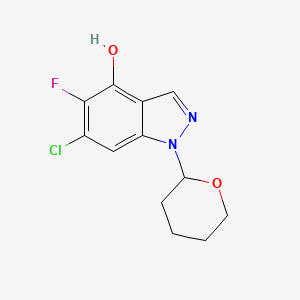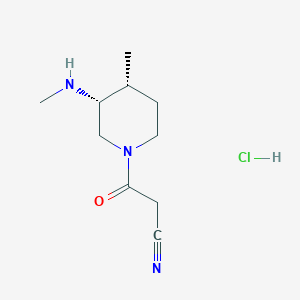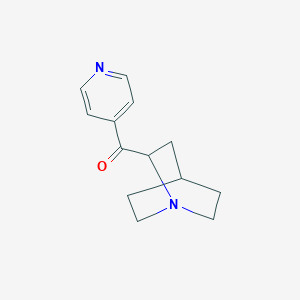
Pyridin-4-yl(quinuclidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl(quinuclidin-2-yl)methanone: is a heterocyclic compound that features both a pyridine ring and a quinuclidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanone typically involves the reaction of pyridine derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of Grignard reagents, where the pyridine derivative is reacted with a quinuclidine derivative in the presence of a suitable catalyst . Another approach involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-4-yl(quinuclidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant under mild conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-4-yl(quinuclidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active site of the kinase enzyme, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Pyridin-4-yl(quinuclidin-2-yl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound also features a pyridine ring but lacks the quinuclidine moiety, making it less sterically hindered and potentially less selective in its biological activity.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring instead of a quinuclidine moiety, which can lead to different steric and electronic properties.
Uniqueness: The presence of both the pyridine and quinuclidine moieties in this compound provides a unique combination of steric and electronic properties, making it a versatile scaffold for the development of biologically active molecules.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10/h1-2,5-6,10,12H,3-4,7-9H2 |
Clave InChI |
AGPHCKRUQYHTJA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
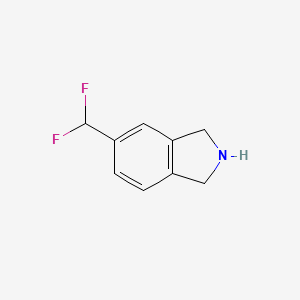
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

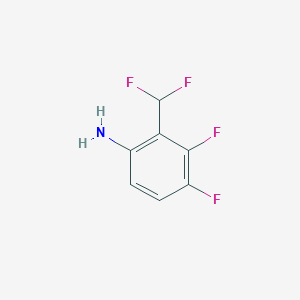
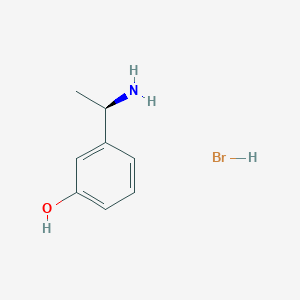

![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
